

An In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(trimethylsilyl)carbodiimide*

Cat. No.: B093060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trimethylsilyl)carbodiimide (BTSC) is a versatile and highly reactive organosilicon compound with the chemical formula $(CH_3)_3Si-N=C=N-Si(CH_3)_3$. Its unique chemical structure, characterized by a carbodiimide core flanked by two trimethylsilyl groups, imparts a range of useful properties that have led to its application in diverse fields, including organic synthesis, polymer chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of **Bis(trimethylsilyl)carbodiimide**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications, particularly as a precursor for N-heterocycles, guanidines, and advanced ceramic materials.

Physical and Chemical Properties

Bis(trimethylsilyl)carbodiimide is a colorless to pale yellow liquid at room temperature. It is sensitive to moisture and should be handled under an inert atmosphere.^[1] The key physical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₇ H ₁₈ N ₂ Si ₂	[1][2]
Molecular Weight	186.41 g/mol	[2]
Boiling Point	163-164 °C	[1]
Melting Point	-23 °C	[3]
Density	0.821 - 0.823 g/mL at 25 °C	[1][3]
Refractive Index (n ²⁰ /D)	1.433 - 1.435	[3]
Flash Point	41 - 42 °C	[2][3]
Vapor Pressure	2.43 mmHg at 25°C	[4]

Spectroscopic Data

The structural features of **Bis(trimethylsilyl)carbodiimide** give rise to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the asymmetric stretching vibration of the N=C=N group, which typically appears in the range of 2150-2250 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** A single sharp peak is observed for the eighteen equivalent protons of the two trimethylsilyl groups, typically appearing around δ 0.1-0.2 ppm relative to tetramethylsilane (TMS).[1][6]
- **¹³C NMR:** The spectrum shows two distinct signals. The signal for the carbon atoms of the trimethylsilyl groups appears at approximately δ 1-2 ppm. The central carbodiimide carbon (N=C=N) gives a characteristic signal further downfield, around δ 144.9 ppm.[1][7]
- **²⁹Si NMR:** A signal around δ -1.2 ppm is characteristic of the silicon atoms in the trimethylsilyl groups.[1]

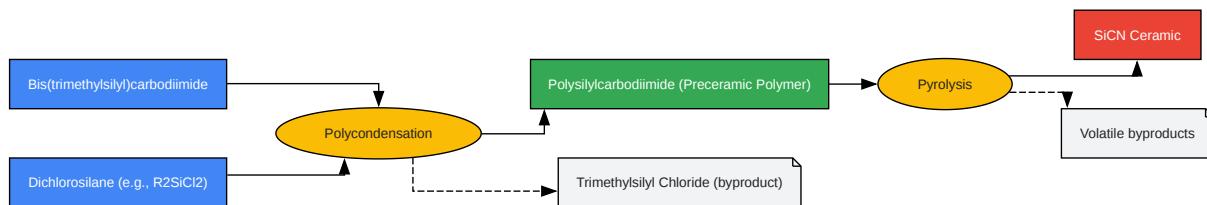
Mass Spectrometry (MS): The mass spectrum of **Bis(trimethylsilyl)carbodiimide** shows a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways involve the loss of methyl groups from the trimethylsilyl moieties.[1][8]

Chemical Reactivity and Applications

Bis(trimethylsilyl)carbodiimide serves as a valuable reagent in a variety of chemical transformations, primarily acting as a source of the carbodiimide moiety.

Synthesis of N-Heterocycles and Amidines

A cornerstone of **Bis(trimethylsilyl)carbodiimide**'s reactivity is its role as a precursor for the synthesis of various nitrogen-containing heterocycles and N,N'-disubstituted amidines. The electrophilic central carbon of the carbodiimide is susceptible to attack by a wide range of nucleophiles. This reactivity provides a direct and efficient pathway to complex nitrogen-containing frameworks.[1]


Synthesis of Guanidines

The reaction of **Bis(trimethylsilyl)carbodiimide** with primary and secondary amines provides a route to N,N',N"-trisubstituted guanidines. This transformation is a direct and atom-economical method for constructing the guanidine functional group, which is a common motif in medicinal chemistry.[4][9]

Precursor to Silicon Carbonitride (SiCN) Ceramics

A significant application of **Bis(trimethylsilyl)carbodiimide** is in materials science, where it serves as a key precursor for the synthesis of silicon carbonitride (SiCN) ceramics.[10] These materials are known for their high-temperature stability and mechanical strength. The synthesis involves the reaction of **Bis(trimethylsilyl)carbodiimide** with chlorosilanes to form a preceramic polymer, polysilylcarbodiimide, which is then converted to the final ceramic material through pyrolysis.[9][11]

The general workflow for the synthesis of SiCN ceramics from **Bis(trimethylsilyl)carbodiimide** is depicted in the following diagram:

[Click to download full resolution via product page](#)

Workflow for SiCN Ceramic Synthesis.

Reactions with Alcohols and Amines

Bis(trimethylsilyl)carbodiimide can react with alcohols to form O-alkyl-N,N'-bis(trimethylsilyl)isoureas. Similarly, its reaction with amines can lead to the formation of guanidine derivatives, as mentioned earlier. These reactions highlight its utility as a versatile building block in organic synthesis.

Experimental Protocols

Synthesis of Bis(trimethylsilyl)carbodiimide from Dicyandiamide and Hexamethyldisilazane

This method provides a convenient route to **Bis(trimethylsilyl)carbodiimide** from readily available starting materials.[12]

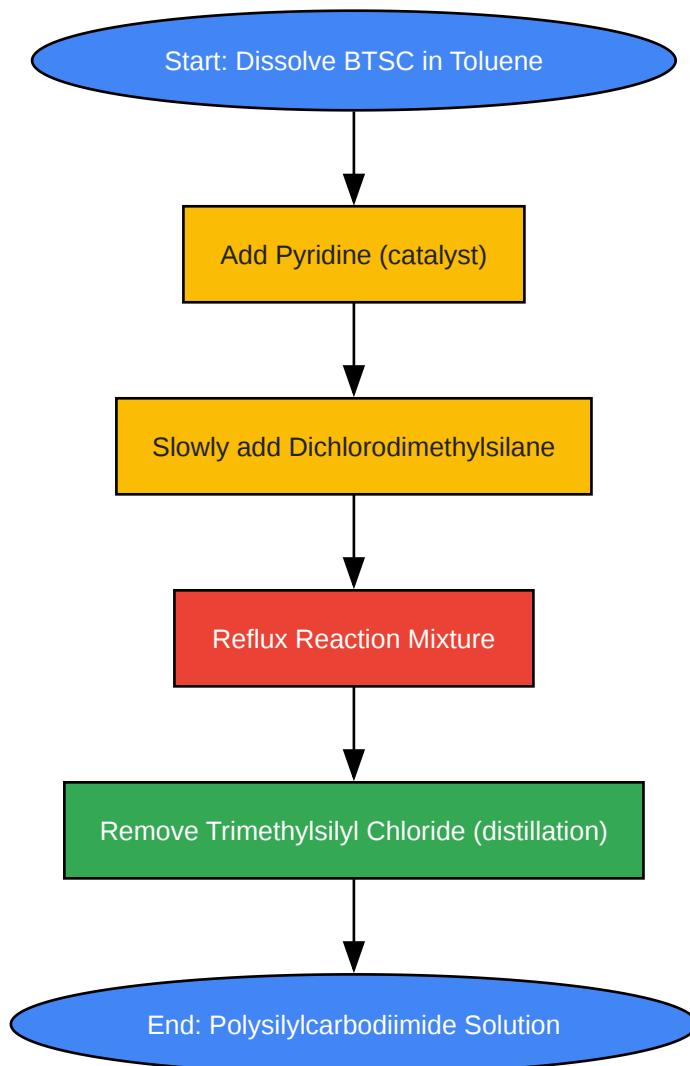
Materials:

- Dicyandiamide
- 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)
- Ammonium sulfate (catalyst)
- Inert solvent (e.g., toluene)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dicyandiamide and a catalytic amount of ammonium sulfate.
- Add an excess of hexamethyldisilazane and the inert solvent.
- Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by observing the evolution of ammonia.
- After the reaction is complete (cessation of ammonia evolution), cool the mixture to room temperature.
- Filter the reaction mixture to remove any solid byproducts.
- The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure **Bis(trimethylsilyl)carbodiimide**.

Synthesis of a Polysilylcarbodiimide Precursor for SiCN Ceramics


This protocol describes the synthesis of a preceramic polymer from **Bis(trimethylsilyl)carbodiimide** and a dichlorosilane.

Materials:

- **Bis(trimethylsilyl)carbodiimide**
- Dichlorodimethylsilane (or other dichlorosilane)
- Anhydrous toluene
- Catalyst (e.g., pyridine)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve **Bis(trimethylsilyl)carbodiimide** in anhydrous toluene.
- Add a catalytic amount of pyridine to the solution.
- Slowly add dichlorodimethylsilane to the stirred solution at room temperature. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
- The byproduct, trimethylsilyl chloride, can be removed by distillation.
- The resulting polysilylcarbodiimide solution can be used directly for the next step or the solvent can be removed under vacuum to yield the preceramic polymer.

[Click to download full resolution via product page](#)

Experimental Workflow for Polysilylcarbodiimide Synthesis.

Pyrolysis of Polysilylcarbodiimide to SiCN Ceramics

This protocol outlines the conversion of the preceramic polymer into the final ceramic material.

Materials:

- Polysilylcarbodiimide (from the previous step)

Procedure:

- The polysilylcarbodiimide is placed in a tube furnace.

- The furnace is purged with an inert gas (e.g., argon or nitrogen).
- The temperature is gradually increased to a high temperature (typically >1000 °C) according to a specific heating program.
- The material is held at the peak temperature for a defined period to allow for complete ceramization.
- The furnace is then cooled down to room temperature under the inert atmosphere.
- The resulting black or dark-colored solid is the SiCN ceramic.

Safety and Handling

Bis(trimethylsilyl)carbodiimide is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It is also moisture-sensitive and should be stored under an inert gas in a cool, dark place.^[1] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

Bis(trimethylsilyl)carbodiimide is a valuable and versatile reagent with a broad spectrum of applications in organic synthesis and materials science. Its unique reactivity profile allows for the efficient construction of various nitrogen-containing compounds and serves as a crucial precursor for high-performance silicon carbonitride ceramics. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this important organosilicon compound. As research in these areas continues to advance, the demand for and applications of **Bis(trimethylsilyl)carbodiimide** are expected to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of pyrimidines from dinitrogen and carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. ias.ac.in [ias.ac.in]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Bis(trimethylsilyl)amine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Bis(trimethylsilyl)carbodiimide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093060#physical-and-chemical-properties-of-bis-trimethylsilyl-carbodiimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com